molecular formula C7H12FNO2 B3279878 (2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate CAS No. 701907-06-4

(2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate

Cat. No. B3279878
CAS RN: 701907-06-4
M. Wt: 161.17 g/mol
InChI Key: BOWAXZMKMBPYMB-UHFFFAOYSA-N
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Description

(2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate, also known as MFPC, is a chemical compound used in scientific research. It is a piperidine derivative that has been shown to have potential as a therapeutic agent for various medical conditions.

Scientific Research Applications

(2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate has been studied for its potential therapeutic effects on various medical conditions, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential as a treatment for cocaine addiction.

Mechanism of Action

The exact mechanism of action of (2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the rewarding effects of cocaine in rats. Additionally, it has been shown to increase the levels of serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate in lab experiments is its potential therapeutic effects on various medical conditions. Additionally, it has been shown to have a low toxicity profile. However, one limitation is the moderate yield of the synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on (2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate. One direction is to further study its potential therapeutic effects on various medical conditions, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the serotonin and dopamine systems in the brain. Furthermore, research could be conducted to optimize the synthesis method and improve the yield of (2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate.

properties

IUPAC Name

methyl 4-fluoropiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWAXZMKMBPYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Methyl 4-fluoropiperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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